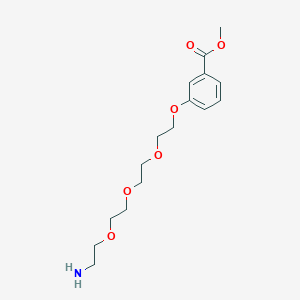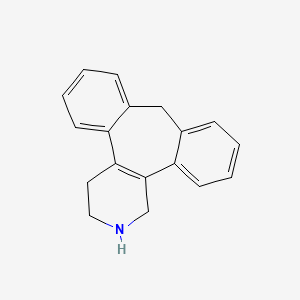
Desmethoxy Setiptiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethoxy Setiptiline is a derivative of Setiptiline, a tetracyclic antidepressant. Setiptiline, also known as teciptiline, is primarily used in Japan for the treatment of depression. It acts as a noradrenergic and specific serotonergic antidepressant (NaSSA). This compound, as the name suggests, is a version of Setiptiline with the methoxy group removed, which can potentially alter its pharmacological properties.
Méthodes De Préparation
The synthesis of Desmethoxy Setiptiline involves several steps, starting from the basic structure of Setiptiline. The synthetic route typically includes:
Initial Formation: The core structure of Setiptiline is synthesized through a series of cyclization reactions.
Desmethoxylation: The methoxy group is removed through a demethylation process, often using reagents like boron tribromide (BBr3) or other demethylating agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the removal of any impurities.
Industrial production methods would scale up these reactions, ensuring that the conditions are optimized for yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Desmethoxy Setiptiline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Desmethoxy Setiptiline has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of demethylation on the pharmacological properties of tetracyclic antidepressants.
Biology: Researchers investigate its interactions with various biological targets, including neurotransmitter receptors and transporters.
Medicine: Studies focus on its potential as an antidepressant, comparing its efficacy and side effects with other similar compounds.
Industry: It can be used in the development of new pharmaceuticals, serving as a lead compound for the synthesis of novel antidepressants.
Mécanisme D'action
Desmethoxy Setiptiline acts primarily as an antagonist at the α2 adrenergic receptor and serotonin receptors. The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse. The antagonism of serotonin receptors may produce an upregulation of the receptors, leading to an eventual increase in serotonergic signaling. These actions contribute to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Desmethoxy Setiptiline is similar to other tetracyclic antidepressants like:
Setiptiline: The parent compound, which includes a methoxy group.
Mianserin: Another tetracyclic antidepressant with a similar structure but different pharmacological profile.
Mirtazapine: A close analogue with a different substitution pattern, leading to distinct pharmacological effects.
The uniqueness of this compound lies in its altered pharmacological properties due to the absence of the methoxy group, which can affect its interaction with biological targets and its overall efficacy as an antidepressant .
Propriétés
IUPAC Name |
4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)18-12-19-10-9-17(15)18/h1-8,19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAOEWSWPWCFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
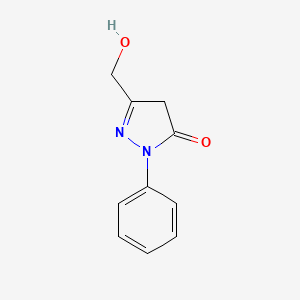
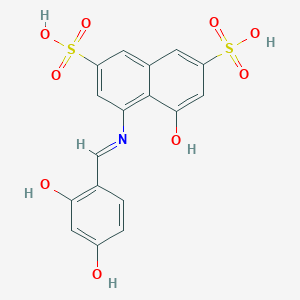
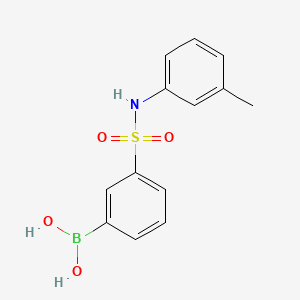
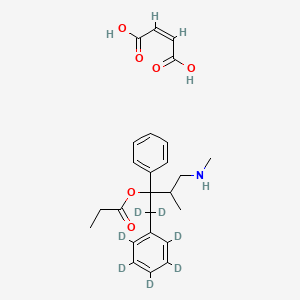
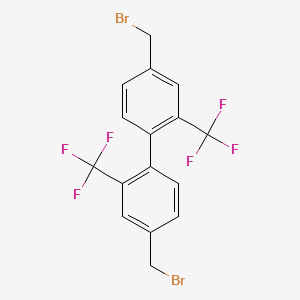
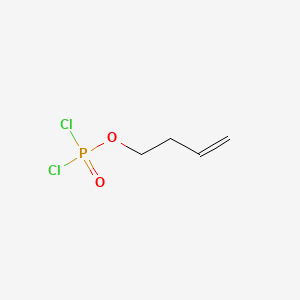
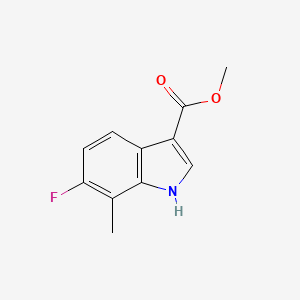
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
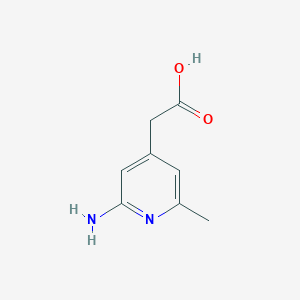
![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
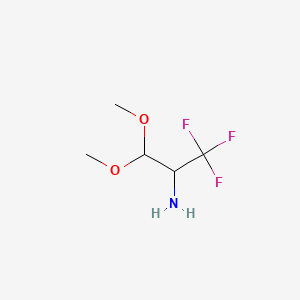
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
